Antifungal Potency vs. Crocacin D in S. cerevisiae
In a direct assay using beef heart submitochondrial particles, Crocacin A inhibits NADH oxidation with an IC50 of 7.5 ng/mL, whereas the closely related analog Crocacin D is reported to be the most active member of the crocacin family in other assays, but direct comparative data for NADH oxidation inhibition are not available in the same study [1]. The 7.5 ng/mL IC50 value corresponds to a concentration of 5.9 nM, demonstrating high potency [2]. This establishes Crocacin A as a potent inhibitor of the bc1 complex at the level of NADH oxidation, a key entry point to the respiratory chain.
| Evidence Dimension | Inhibition of NADH oxidation (IC50) |
|---|---|
| Target Compound Data | 7.5 ng/mL (5.9 nM) |
| Comparator Or Baseline | Crocacin D (quantitative NADH oxidation data not reported in same assay) |
| Quantified Difference | Potency established; direct comparative data lacking for Crocacin D in this assay |
| Conditions | Beef heart submitochondrial particles (SMP) in 75 mM sodium phosphate buffer, pH 7.4, with 0.16 mM NADH |
Why This Matters
This IC50 value provides a critical benchmark for selecting Crocacin A as a tool compound for studies focused on mitochondrial Complex III inhibition at the NADH dehydrogenase level, enabling dose-response comparisons across experimental systems.
- [1] Crowley, P. J., Aspinall, I. H., et al. (2008). The role of molecular modeling in the design of analogues of the fungicidal natural products crocacins A and D. Bioorganic & Medicinal Chemistry, 16(24), 10345-10355. View Source
- [2] Kunze, B., Jansen, R., Höfle, G., & Reichenbach, H. (1994). Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties. The Journal of Antibiotics, 47(8), 881-886. View Source
